

# Reactivity profile of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

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## Compound of Interest

Compound Name: 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

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An In-depth Technical Guide on the Reactivity Profile of **1-Bromo-5-fluoro-4-methyl-2-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Bromo-5-fluoro-4-methyl-2-nitrobenzene** is a poly-functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group, a bromine atom, a fluorine atom, and a methyl group, imparts a distinct reactivity profile. The interplay of electron-withdrawing and electron-donating groups on the benzene ring allows for a range of regioselective transformations. This makes the molecule a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.<sup>[1][2]</sup>

This guide provides a comprehensive overview of the reactivity of **1-Bromo-5-fluoro-4-methyl-2-nitrobenzene**, focusing on its most significant chemical transformations. It includes detailed experimental protocols for key reactions, quantitative data, and visualizations to aid in the practical application of this compound in research and development settings.

## Physicochemical and Safety Data

A summary of the key identifiers and computed physical properties for a closely related isomer, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, is provided below. These properties are expected to be similar for the title compound.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	<b>1-bromo-5-fluoro-4-methyl-2-nitrobenzene</b>	-
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrFNO <sub>2</sub>	[3]
Molecular Weight	234.02 g/mol	[3]
Exact Mass	232.94877 Da	[3]
CAS Number	170098-98-3 (for isomer)	[3]
XLogP3	2.9	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]

| Rotatable Bond Count | 1 |[3] |

Table 2: GHS Hazard and Precautionary Statements

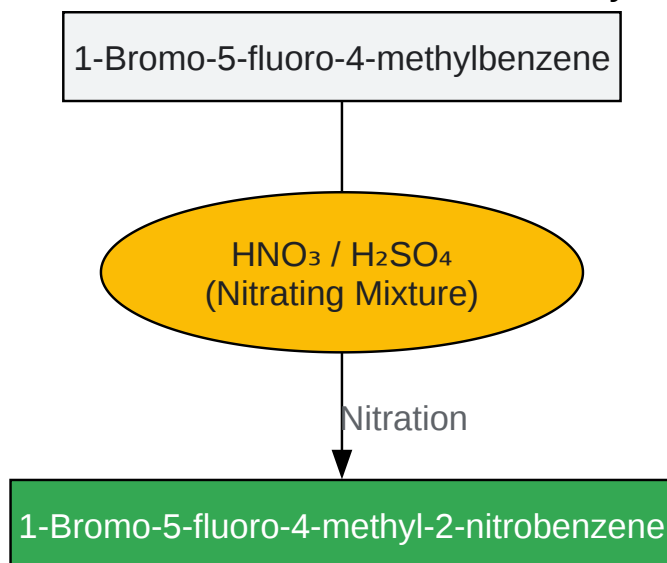
Code	Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data corresponds to the isomer 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.[3]

## Synthesis Pathway

The synthesis of polysubstituted nitrobenzenes typically involves the nitration of a suitable precursor.[4][5] For **1-Bromo-5-fluoro-4-methyl-2-nitrobenzene**, a plausible synthetic route starts with the nitration of 1-bromo-5-fluoro-4-methylbenzene.

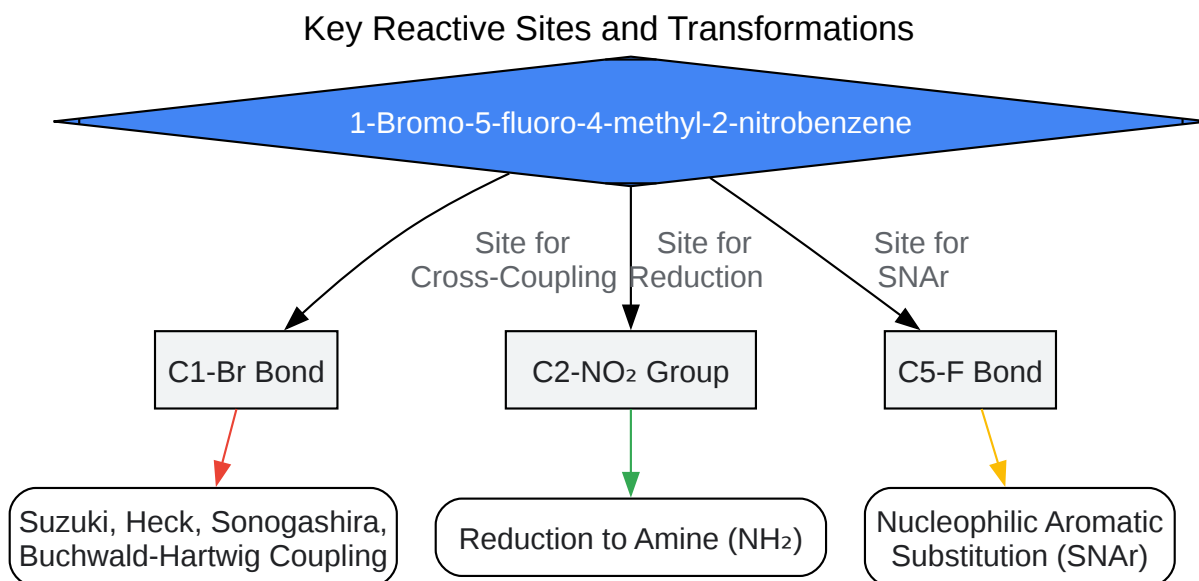
## Proposed Synthesis of 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

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Caption: Proposed synthetic route via electrophilic nitration.

## Reactivity Profile

The reactivity of **1-Bromo-5-fluoro-4-methyl-2-nitrobenzene** is governed by its functional groups. The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic aromatic substitution (S<sub>N</sub>Ar). The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, while the nitro group itself can be readily reduced to an amine.



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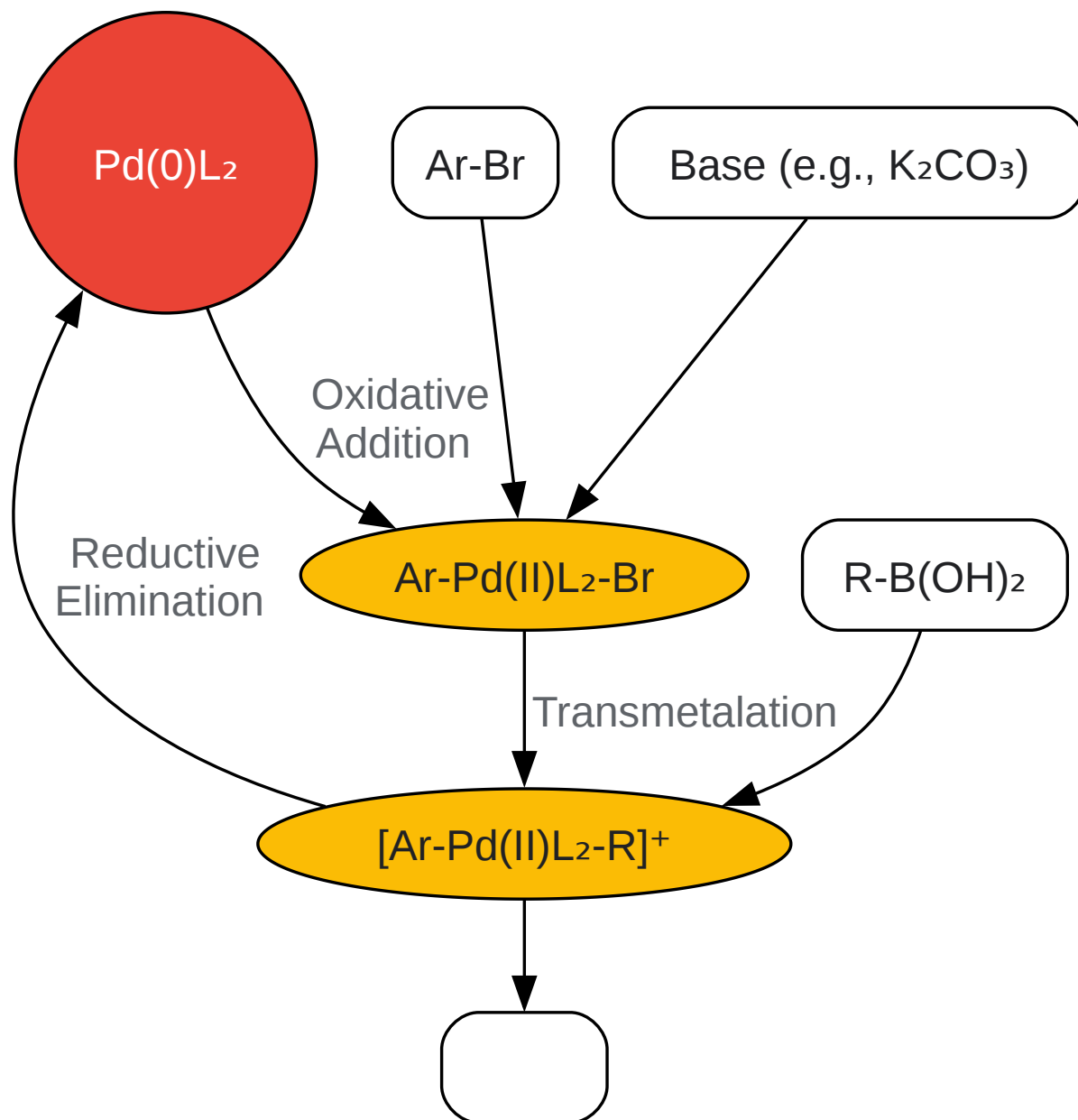
Caption: Reactivity map of **1-Bromo-5-fluoro-4-methyl-2-nitrobenzene**.

## Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. [6][7] These reactions are fundamental in C-C and C-N bond formation, allowing for the introduction of various aryl, alkyl, or amino groups. The Suzuki-Miyaura coupling is a prominent example, reacting the aryl bromide with a boronic acid.[8][9]

The general reactivity order for halogens in these couplings is  $I > Br > Cl \gg F$ , making the C-Br bond at the C1 position the exclusive site of reaction under typical conditions.[9]

## Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

## Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, a crucial transformation for introducing a basic nitrogen center, often required in pharmacophores.[10] A variety of reagents can accomplish this transformation, with catalytic hydrogenation being a common and clean method.[11][12]

Table 3: Common Reagents for Nitro Group Reduction

Reagent/System	Conditions	Selectivity Notes
H <sub>2</sub> , Pd/C	H <sub>2</sub> gas, RT-50°C	Highly efficient; may cause de-bromination at higher temperatures/pressures. [12]
H <sub>2</sub> , Raney Ni	H <sub>2</sub> gas, RT-50°C	Often preferred to avoid dehalogenation of aryl bromides.[12]
Fe, HCl/NH <sub>4</sub> Cl	Acidic or neutral aqueous solution	Classic, cost-effective method (Béchamp reduction).[10]
SnCl <sub>2</sub> , HCl	Acidic solution	Mild method, tolerant of many other functional groups.[11]

| Sodium Sulfide (Na<sub>2</sub>S) | Aqueous/alcoholic solution | Can be selective for one nitro group in dinitro compounds; generally doesn't reduce aliphatic nitro groups.[12] |

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

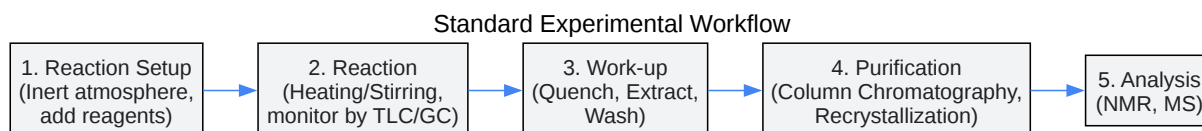
The strong electron-withdrawing effect of the nitro group at C2 activates the ortho (C1-Br) and para (C5-F) positions to nucleophilic attack.[6] In S<sub>N</sub>Ar reactions, fluoride is typically a much better leaving group than bromide. Therefore, nucleophilic attack is expected to occur preferentially at the C5 position, displacing the fluorine atom.[1] This allows for the selective introduction of O-, N-, and S-based nucleophiles.

## Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales.

## General Workflow

Most synthetic transformations follow a standard workflow from setup to analysis.



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Caption: A typical workflow for organic synthesis experiments.

## Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of **1-Bromo-5-fluoro-4-methyl-2-nitrobenzene** with phenylboronic acid.[13]

- Setup: To a Schlenk flask, add **1-Bromo-5-fluoro-4-methyl-2-nitrobenzene** (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate ( $K_3PO_4$ , 2.0 equiv).
- Solvent Addition: Add toluene and deionized water (e.g., in a 4:1 ratio).
- Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.
- Catalyst Addition: Under a positive pressure of argon, add a palladium catalyst such as Palladium(II) acetate ( $Pd(OAc)_2$ , 0.02 equiv) and a suitable ligand like SPhos (0.04 equiv).
- Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).



- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Protocol for Nitro Group Reduction using $\text{SnCl}_2$

This protocol provides a method for the reduction of the nitro group to an amine.<sup>[11]</sup>

- Setup: In a round-bottom flask, dissolve **1-Bromo-5-fluoro-4-methyl-2-nitrobenzene** (1.0 equiv) in ethanol or ethyl acetate.
- Reagent Addition: Add tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ , ~4-5 equiv) to the solution.
- Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) until the solution is basic (pH > 8).
- Extraction: Extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine product, which can be further purified by column chromatography or recrystallization.

## Conclusion

**1-Bromo-5-fluoro-4-methyl-2-nitrobenzene** is a highly functionalized building block with three distinct points of reactivity. The bromine atom allows for versatile carbon-carbon and carbon-heteroatom bond formation via palladium catalysis. The nitro group activates the ring for nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon, and can be easily converted into a synthetically valuable amine. This well-defined, regioselective reactivity makes it an important intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.

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